[(1S,7R,8R,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate
Description
[(1S,7R,8R,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate, commonly known as Simvastatin, is a semi-synthetic statin derived from the fermentation products of Aspergillus terreus . Its structure consists of a naphthalene-derived lactone ring linked to a 2,2-dimethylbutanoate ester (Fig. 1). As a prodrug, Simvastatin undergoes hepatic hydrolysis to its active β-hydroxy acid form, which competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis .
Clinically, Simvastatin is classified as a Biopharmaceutics Classification System (BCS) Class II drug due to its poor aqueous solubility (7.25 × 10⁻² mg/L) and high permeability . It is widely prescribed for hypercholesterolemia and dyslipidemia, reducing low-density lipoprotein (LDL) cholesterol by up to 50% at therapeutic doses .
Properties
Molecular Formula |
C25H36O6 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[(1S,7R,8R,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C25H36O6/c1-6-25(4,5)24(29)31-21-10-14(2)9-16-11-20(27)15(3)19(23(16)21)8-7-18-12-17(26)13-22(28)30-18/h9,11,15,17-19,21,23,26H,6-8,10,12-13H2,1-5H3/t15-,17-,18-,19+,21+,23+/m1/s1 |
InChI Key |
NPDFVGFXQSJBAA-ZBDDBYLNSA-N |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1CC(=CC2=CC(=O)[C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)C |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(=CC2=CC(=O)C(C(C12)CCC3CC(CC(=O)O3)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,7R,8R,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate typically involves multiple steps, including the formation of the core naphthalene structure, introduction of the oxan-2-yl group, and final esterification with 2,2-dimethylbutanoate. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
[(1S,7R,8R,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
[(1S,7R,8R,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate: has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1S,7R,8R,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Statins are categorized into natural (fermentation-derived) and synthetic compounds. Below is a comparative analysis of Simvastatin with key analogues:
Structural and Functional Comparison
Key Differences
Structural Modifications: Simvastatin and Lovastatin share a lactone prodrug structure but differ in ester groups (2,2-dimethylbutanoate vs. 2-methylbutanoate) . Pravastatin’s open-ring hydroxy acid structure enhances water solubility, whereas Simvastatin’s lactone form contributes to lipophilicity . Fluvastatin’s fully synthetic indole-based structure enables unique pharmacokinetics, including shorter half-life .
Efficacy and Solubility :
- Simvastatin’s lipophilicity facilitates hepatic uptake but limits bioavailability (~5%) compared to Pravastatin’s hydrophilic profile (bioavailability ~34%) .
- Lovastatin and Simvastatin exhibit stronger LDL reduction (~30–50%) than Fluvastatin (~25%) due to prolonged enzyme inhibition .
Side Effects :
- Simvastatin and Lovastatin are associated with higher myopathy risk due to cytochrome P450 3A4 metabolism .
- Pravastatin’s renal excretion minimizes drug-drug interactions, making it safer for polypharmacy patients .
Research Findings and Clinical Implications
Molecular Interactions
Simvastatin’s poor solubility has driven research into amorphous solid dispersions and mesoporous silica carriers (e.g., MCM-41) to enhance dissolution rates . Strong guest-host interactions with silica improve bioavailability without altering its HMG-CoA inhibitory activity .
Comparative Efficacy Studies
- In a 2023 meta-analysis, Simvastatin reduced LDL cholesterol by 47% vs. 35% for Fluvastatin, attributed to its prolonged suppression of mevalonate synthesis .
Biological Activity
The compound [(1S,7R,8R,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate is a complex organic molecule with significant potential in various biological applications. Its unique stereochemistry and functional groups suggest a range of interactions with biological systems that merit detailed exploration.
Chemical Structure and Properties
The molecular structure of the compound includes multiple chiral centers and functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H36O6 |
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | [(1S,7R,8R,8aR)-... |
| InChI | InChI=1S/C25H36O6/... |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and potential therapeutic benefits.
- Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways related to inflammation and cell growth.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could protect cells from oxidative stress.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
Anticancer Activity
In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines. For instance:
- Study A : Reported a 60% reduction in cell viability in breast cancer cell lines at a concentration of 10 µM after 48 hours of treatment.
- Study B : Showed similar effects on prostate cancer cells with IC50 values around 5 µM.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Case Study C : In a mouse model of inflammation, administration of the compound reduced markers of inflammation (e.g., TNF-alpha and IL-6) by approximately 40% compared to controls.
Neuroprotective Potential
Emerging research suggests neuroprotective effects:
- Study D : The compound was found to protect neuronal cells from apoptosis induced by oxidative stress in vitro.
Comparative Analysis with Similar Compounds
Comparative studies with structurally similar compounds highlight the unique biological profile of this molecule:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Compound X | Moderate | Anticancer activity |
| Compound Y | High | Anti-inflammatory properties |
| Compound Z | Low | No significant activity |
Q & A
Q. What are the primary synthetic routes for [(1S,7R,8R,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate, and how can reaction conditions be optimized?
Methodological Answer : Synthesis typically involves multi-step strategies, such as coupling the tetrahydro-2H-pyran moiety to the naphthalenone core via alkylation or esterification. Key steps include:
- Oxidation/Reduction : Use of KMnO₄ or CrO₃ for ketone formation and LiAlH₄/NaBH₄ for selective reductions .
- Stereochemical Control : Chiral auxiliaries or enzymatic catalysis to preserve stereochemistry at C2, C4, and C8 positions .
- Optimization : Employ factorial design to test variables (e.g., solvent polarity, temperature) and identify ideal conditions via response surface methodology .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
Methodological Answer :
- NMR : Use ¹H/¹³C NMR with DEPT-135 to assign stereochemistry and confirm substituent positions (e.g., distinguishing C8aR vs. C8aS configurations) .
- X-ray Crystallography : Resolve absolute stereochemistry by growing single crystals in methanol/water mixtures and analyzing with SHELX software .
- IR Spectroscopy : Identify key functional groups (e.g., 6-oxo naphthalenone at ~1700 cm⁻¹, ester C=O at ~1740 cm⁻¹) .
Q. How can researchers verify the stereochemical purity of this compound during synthesis?
Methodological Answer :
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers .
- Optical Rotation : Compare experimental [α]D values with literature data (e.g., +58.3° for the (1S,7R,8R,8aR) isomer) .
- NOESY NMR : Detect spatial proximity between H8a and H1 to confirm trans-decalin geometry .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer :
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 6 months and analyze degradation products via LC-MS.
- pH Stability : Hydrolysis of the ester group occurs at pH > 9, generating 2,2-dimethylbutanoic acid and the naphthalenol derivative .
- Light Sensitivity : Store in amber vials under inert gas to prevent photooxidation of the 6-oxo group .
Q. How can computational modeling predict this compound’s reactivity and interactions?
Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict reaction pathways (e.g., nucleophilic attack at the ester carbonyl) .
- Molecular Docking : Simulate binding to enzymatic targets (e.g., hydrolases) using AutoDock Vina to identify potential bioactive conformers .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved for structural validation?
Methodological Answer :
- Dynamic NMR : Analyze temperature-dependent splitting to detect conformational exchange (e.g., chair-flip in the tetrahydro-2H-pyran ring) .
- Quantum Crystallography : Refine X-ray data with Hirshfeld atom refinement (HAR) to resolve electron density discrepancies .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm ambiguous carbon assignments .
Q. What metabolic pathways degrade this compound in biological systems, and how can intermediates be tracked?
Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes and use HRMS to identify phase I metabolites (e.g., hydroxylation at C4 of the tetrahydro-2H-pyran ring) .
- Isotope Tracing : Administer ¹⁴C-labeled compound to cell cultures and analyze metabolites via radio-TLC .
- Enzyme Inhibition Studies : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic enzymes .
Q. What strategies minimize byproducts during large-scale synthesis while maintaining stereochemical integrity?
Methodological Answer :
- Flow Chemistry : Use continuous reactors to control exothermic reactions (e.g., esterification) and reduce thermal degradation .
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve yield and reduce toxicity .
- Catalytic Asymmetric Synthesis : Employ chiral Ru catalysts for enantioselective hydrogenation of the naphthalenone core .
Q. How do advanced computational tools (e.g., AI-driven COMSOL) optimize reaction parameters for this compound?
Methodological Answer :
- Machine Learning : Train models on historical reaction data to predict optimal temperature/pH for esterification (e.g., 60°C, pH 7.0) .
- Multi-physics Simulations : Model heat/mass transfer in reactors using COMSOL to prevent hotspots and improve mixing .
- Reaction Pathway Search : Apply GRRM software to explore transition states and identify low-energy pathways .
Q. What experimental evidence supports structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer :
- SAR Libraries : Synthesize analogs with modified ester groups (e.g., 2,2-diethylbutanoate) and compare bioactivity via IC₅₀ assays .
- Crystallographic SAR : Correlate X-ray-derived torsional angles (e.g., C8-C7 bond rotation) with binding affinity data .
- QSPR Modeling : Use partial least squares (PLS) regression to link descriptors (e.g., logP, polar surface area) to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
